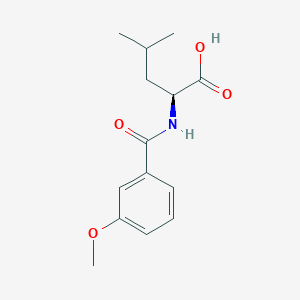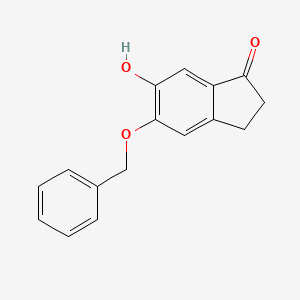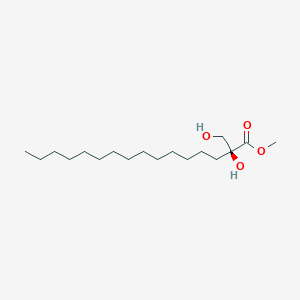![molecular formula C11H15NO2 B14260996 Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- CAS No. 167422-88-0](/img/structure/B14260996.png)
Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- is an organic compound with the molecular formula C11H15NO2. This compound is characterized by a benzene ring substituted with a (1S)-1-methyl-1-(nitromethyl)propyl group. It is a derivative of benzene, which is a fundamental aromatic hydrocarbon in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- typically involves the nitration of a suitable precursor, followed by subsequent functional group transformations. One common method is the Friedel-Crafts alkylation of benzene with a suitable alkyl halide, followed by nitration using concentrated nitric acid and sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where benzene is reacted with nitric acid in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting nitro compound is then subjected to further chemical modifications to introduce the (1S)-1-methyl-1-(nitromethyl)propyl group.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, nitric acid, and sulfuric acid are commonly used under controlled conditions to achieve substitution reactions.
Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like tin and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized products depending on the specific reaction conditions.
Applications De Recherche Scientifique
Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, reacting with nucleophiles in the aromatic ring.
Reduction and Oxidation: The nitro group undergoes reduction to form an amino group, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrotoluene: A benzene derivative with a nitro group and a methyl group.
1-Methyl-4-nitrobenzene: Another benzene derivative with similar functional groups.
Uniqueness
Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- is unique due to its specific (1S)-1-methyl-1-(nitromethyl)propyl substitution, which imparts distinct chemical and physical properties compared to other benzene derivatives.
Propriétés
Numéro CAS |
167422-88-0 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
[(2S)-2-methyl-1-nitrobutan-2-yl]benzene |
InChI |
InChI=1S/C11H15NO2/c1-3-11(2,9-12(13)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
WEMRASLBHPPURT-LLVKDONJSA-N |
SMILES isomérique |
CC[C@](C)(C[N+](=O)[O-])C1=CC=CC=C1 |
SMILES canonique |
CCC(C)(C[N+](=O)[O-])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


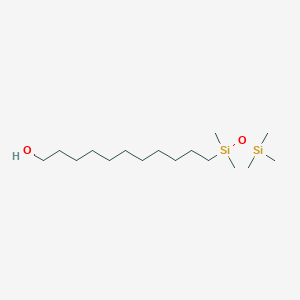
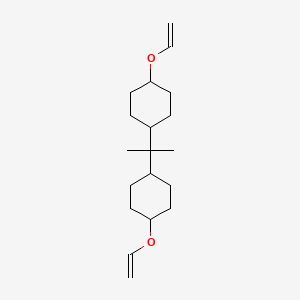
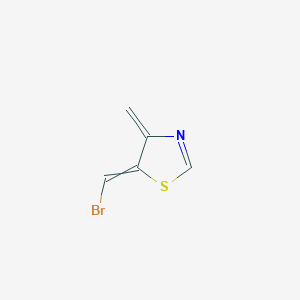
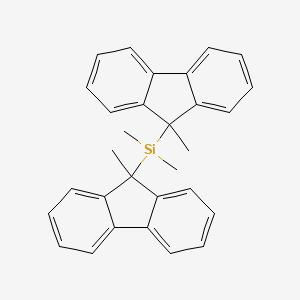
silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)

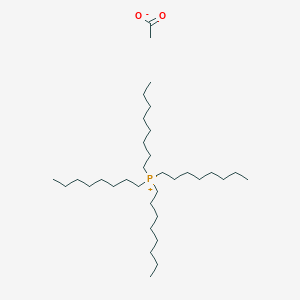
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
